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molecular formula C11H10BrN B1344828 1-(2-Bromophenyl)cyclobutanecarbonitrile CAS No. 28049-62-9

1-(2-Bromophenyl)cyclobutanecarbonitrile

Cat. No. B1344828
M. Wt: 236.11 g/mol
InChI Key: WQNBUMDTSAQSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06124354

Procedure details

NaH (80% dispersion in mineral oil, 127 mmol) was washed several times with n-pentane and suspended in DMF (50 mL). A mixture of 2-bromophenylacetonitrile (51 mmol) and 1,3-dibromopropane (51 mmol) in DMF (50 mL) was added dropwise to the ice-cold mixture. The reaction mixture was stirred at room temperature for 3 h. Excess hydride was then decomposed by the cautious addition of H2O. Extraction with toluene, drying of the organic layer (MgSO4) and evaporation of the solvent afforded 1-(2-bromophenyl)-cyclobutanecarbonitrile that was refluxed with KOH (210 mmol) in ethyleneglycol (50 mL) for 4 h. The resulting solution was then allowed to cool to room temperature, toluene and H2O were added and the layers were separated. The aqueous layer was acidified and extracted with EtOAc. The organic layer was dried (MgSO4) and concentrated to provide the desired product. The yield was 8.5 g (65%); 1H NMR (CDCl3) δ 1.80-1.93 (m, 1H), 2.20-2.40 (m, 1H), 2.54-2.65 (m, 2H), 2.86-2.96 (m, 2H), 7.07-7.15 (m, 1H), 7.29-7.37 (m, 2H), 7.53 (d, 1H)
Name
Quantity
127 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
51 mmol
Type
reactant
Reaction Step Two
Quantity
51 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]#[N:12].Br[CH2:14][CH2:15][CH2:16]Br.[H-]>CCCCC.CN(C=O)C.O>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1([C:11]#[N:12])[CH2:16][CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
127 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
51 mmol
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC#N
Name
Quantity
51 mmol
Type
reactant
Smiles
BrCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the organic layer (MgSO4) and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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